5,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole
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Overview
Description
5,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core substituted with dimethyl groups and a piperidin-1-ylethylsulfanyl side chain, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives
The piperidin-1-ylethylsulfanyl side chain can be introduced via nucleophilic substitution reactions. For instance, a piperidine derivative can be reacted with an appropriate electrophilic benzimidazole intermediate to form the desired product. Reaction conditions such as temperature, solvent, and catalysts can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the piperidin-1-ylethylsulfanyl side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the benzimidazole core can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
5,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole depends on its specific biological target. In general, benzimidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The piperidin-1-ylethylsulfanyl side chain may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole: Lacks the dimethyl groups at positions 5 and 6.
5,6-dimethyl-1H-benzimidazole: Lacks the piperidin-1-ylethylsulfanyl side chain.
2-(2-piperidin-1-ylethylsulfanyl)-5,6-dimethylbenzimidazole: A positional isomer with different substitution patterns.
Uniqueness
5,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole is unique due to the combination of its benzimidazole core, dimethyl groups, and piperidin-1-ylethylsulfanyl side chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-12-10-14-15(11-13(12)2)18-16(17-14)20-9-8-19-6-4-3-5-7-19/h10-11H,3-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJAPGRYOGTRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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